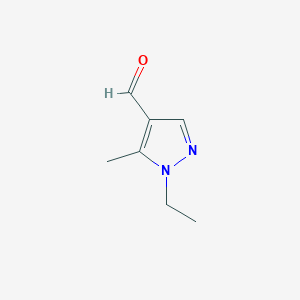

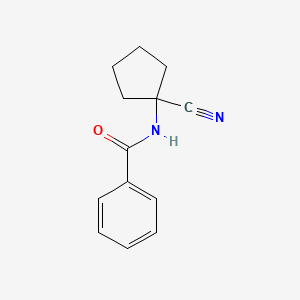

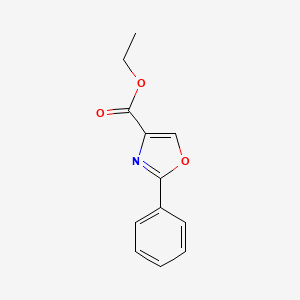

![molecular formula C13H11NO B1268431 2,3-Dihydrobenzo[g]quinolin-4(1H)-one CAS No. 21516-07-4](/img/structure/B1268431.png)

2,3-Dihydrobenzo[g]quinolin-4(1H)-one

Vue d'ensemble

Description

“2,3-Dihydrobenzo[g]quinolin-4(1H)-one” belongs to the class of nitrogen-containing heterocyclic compounds . It represents a core structural component in various biologically active compounds .

Synthesis Analysis

The synthesis of “2,3-Dihydrobenzo[g]quinolin-4(1H)-one” involves several methodologies . For instance, one method involves the refluxing of a mixture of 2-aminobenzoic acid and phenyl isothiocyanate, followed by thiation of the produced compound with phosphorus pentasulphide in boiling anhydrous pyridine . Another approach involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .

Molecular Structure Analysis

The molecular structure of “2,3-Dihydrobenzo[g]quinolin-4(1H)-one” is characterized by the presence of a nitrogen-containing heterocyclic core . The exact structure can be inferred based on mass spectral, infrared, and NMR spectral data .

Chemical Reactions Analysis

The chemical reactions involving “2,3-Dihydrobenzo[g]quinolin-4(1H)-one” are diverse . For example, it can be used as a synthon for the preparation of biologically active quinazolinones and as a functional substrate for the synthesis of modified derivatives exhibiting different biological properties .

Applications De Recherche Scientifique

Antiviral Activity

2,3-Dihydrobenzo[g]quinolin-4(1H)-one derivatives are known for their antiviral activities . They can be used in the development of new antiviral drugs.

Antimicrobial Activity

These compounds also exhibit antimicrobial properties . This makes them potential candidates for the development of new antimicrobial agents.

Analgesic Activity

2,3-Dihydrobenzo[g]quinolin-4(1H)-one derivatives have been found to possess analgesic (pain-relieving) properties . They could be used in the formulation of new analgesic drugs.

Anti-inflammatory Activity

These compounds are known for their anti-inflammatory activities . They can be used in the treatment of various inflammatory diseases.

Anticancer Activity

2,3-Dihydrobenzo[g]quinolin-4(1H)-one derivatives have shown anticancer activities . They could be used in the development of new anticancer therapies.

Green Synthesis

An efficient approach for the green synthesis of biologically active 2,3-dihydroquinazolin-4(1H)-ones has been developed using a magnetic EDTA coated copper based nanocomposite . This method is environmentally friendly and efficient.

Catalyst in Chemical Reactions

The compound has been used in the catalytic synthesis of 2,3-dihydroquinazolinones using 2-aminobenzamide with aldehydes as the reaction partners . This demonstrates its potential as a catalyst in chemical reactions.

Construction of Quinazolinones

Graphene oxide (GO) nanosheet catalyzed strategies for the construction of 2,3-dihydroquinazolinones and quinazolin-4(3H)-ones starting from anthranilamide (2-aminobenzamide) and an aldehyde/ketone in aqueous medium at room temperature have been realized . This shows its potential in the synthesis of quinazolinones.

Safety And Hazards

While specific safety and hazard information for “2,3-Dihydrobenzo[g]quinolin-4(1H)-one” is not available in the retrieved sources, it’s always recommended to handle such compounds with care, using personal protective equipment and avoiding ingestion, inhalation, and contact with skin, eyes, or clothing .

Orientations Futures

Future directions for “2,3-Dihydrobenzo[g]quinolin-4(1H)-one” could involve exploring green chemistry and alternative strategies to prepare diverse derivatives . Additionally, the development of more efficient, inexpensive, and reusable catalysts for its synthesis could be a promising area of research .

Propriétés

IUPAC Name |

2,3-dihydro-1H-benzo[g]quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-13-5-6-14-12-8-10-4-2-1-3-9(10)7-11(12)13/h1-4,7-8,14H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBRSQPCCIXKIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC3=CC=CC=C3C=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345849 | |

| Record name | 2,3-Dihydrobenzo[g]quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydrobenzo[g]quinolin-4(1H)-one | |

CAS RN |

21516-07-4 | |

| Record name | 2,3-Dihydrobenzo[g]quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

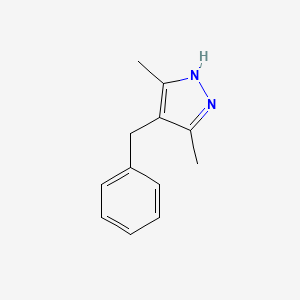

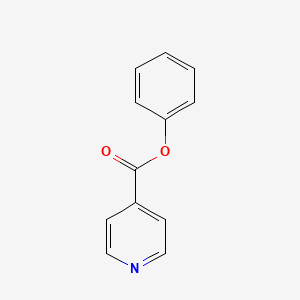

![2-[(2-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol](/img/structure/B1268351.png)

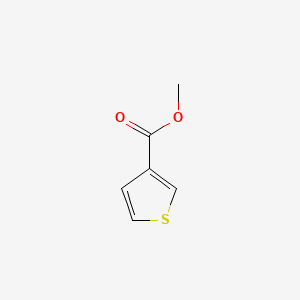

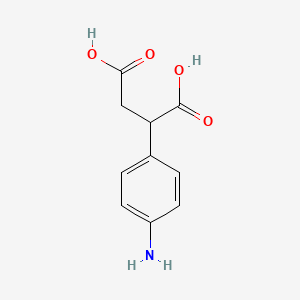

![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1268359.png)

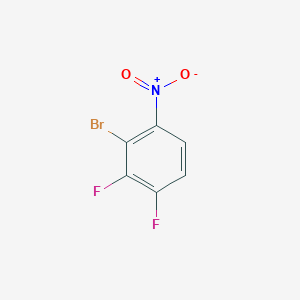

![3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1268368.png)